

An In-depth Technical Guide to the Material Characteristics of ASTM F1839 Polyurethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: F1839-I

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This guide provides a comprehensive overview of the material characteristics of rigid polyurethane foam as specified by ASTM F1839. It is intended for researchers, scientists, and drug development professionals who utilize this material for the mechanical testing of orthopedic devices and instruments. The information presented here is compiled from the ASTM standard and relevant scientific literature.

Introduction to ASTM F1839 Polyurethane

ASTM F1839 is the standard specification for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices.^{[1][2][3]} This material is not intended for implantation but serves as a consistent and reliable surrogate for human cancellous bone in laboratory settings.^{[2][3][4]} Its primary utility lies in providing a uniform substrate for comparative mechanical testing of medical devices such as bone screws.^{[1][4]} The standard defines several grades of foam based on their density, which in turn dictates their mechanical properties.

Chemical Properties and Composition

The ASTM F1839 standard specifies that the foam shall be a polyether polyurethane. This thermosetting polymer is synthesized through the reaction of polyols with diisocyanates. The resulting polymer network is characterized by the presence of urethane linkages.

While the material is designed for mechanical testing and not for patient contact, an understanding of its chemical composition is crucial for researchers, particularly when

considering potential interactions with test articles or in the development of in vitro models.

2.1 Extractables and Leachables

Although not intended for implantation, the potential for extractable and leachable substances is a key consideration for any material used in a laboratory setting, especially in the context of medical device development. Extractables are compounds that can be drawn from the material under exaggerated conditions (e.g., harsh solvents, high temperatures), while leachables are substances that migrate from the material under normal use conditions. For polyurethane foams, potential extractables and leachables can include residual monomers, oligomers, and additives used during the manufacturing process.

Mechanical Properties

The mechanical properties of ASTM F1839 polyurethane foam are designed to be in the range of those reported for human cancellous bone. The standard provides specifications for several grades of foam, with the grade number corresponding to the foam's nominal density in pounds per cubic foot. The following tables summarize the key mechanical properties for various grades of ASTM F1839 polyurethane foam.

Table 1: Density and Compressive Properties of ASTM F1839 Polyurethane Foam by Grade

Grade	Density (g/cm ³)	Compressive Strength (MPa)	Compressive Modulus (MPa)
5	0.08	0.6	16
10	0.16	2.2	58
12	0.19	3.2	81
15	0.24	4.9	123
20	0.32	8.4	210
25	0.40	13	317
30	0.48	18	445
35	0.56	24	592
40	0.64	31	759

Table 2: Shear and Tensile Properties of ASTM F1839 Polyurethane Foam by Grade

Grade	Shear Strength (MPa)	Shear Modulus (MPa)	Tensile Strength (MPa)	Tensile Modulus (MPa)
5	0.59	7.1	1.0	32
10	1.6	19	2.1	86
12	2.1	24	2.5	112
15	2.8	33	3.7	173
20	4.3	49	5.6	284
25	5.9	68	8.8	399
30	7.6	87	12	592
35	9.4	108	16	713
40	11	130	19	1000

Table 3: Screw Pull-out Strength for ASTM F1839 Polyurethane Foam by Grade

Grade	Minimum Pull-out Strength (N)	Maximum Pull-out Strength (N)
5	100	200
10	300	500
15	600	900
20	900	1200
25	1200	1600
30	1500	2000
35	1800	2400
40	2100	2800

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanical properties of ASTM F1839 polyurethane foam.

4.1 Compressive Properties (ASTM D1621)

This test method determines the compressive strength and modulus of rigid cellular plastics.^[5]
^[6]^[7]^[8]^[9]

- **Specimen Preparation:** Test specimens are square or circular in cross-section with a minimum area of 25.8 cm² and a minimum height of 25.4 mm. The height should not exceed the width or diameter. The loaded ends of the specimen must be parallel to each other and perpendicular to the sides.
- **Test Procedure:**
 - The specimen is placed between two compression platens on a universal testing machine.

- A compressive load is applied at a constant rate of crosshead displacement of 2.5 mm/min for each 25.4 mm of specimen thickness.
- The test continues until a yield point is reached or the specimen is compressed to 13% of its original height.
- The load and deformation are recorded throughout the test.
- Data Analysis:
 - Compressive Strength: The maximum stress sustained by the specimen during the test.
 - Compressive Modulus: The slope of the initial linear portion of the stress-strain curve.

4.2 Shear Properties (ASTM C273)

This method is used to determine the shear strength and shear modulus of sandwich core materials, which is applicable to the polyurethane foam.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Specimen Preparation: The specimen has a thickness equal to the foam block, a width of at least 50 mm, and a length of at least twelve times the thickness. Rigid loading plates are bonded to the top and bottom surfaces of the specimen.
- Test Procedure:
 - The specimen assembly is mounted in a shear fixture in a universal testing machine.
 - A tensile or compressive force is applied parallel to the loading plates to induce shear in the foam core.
 - The load is applied at a constant displacement rate until failure occurs.
 - The load and displacement are recorded throughout the test.
- Data Analysis:
 - Shear Strength: The maximum shear stress the material can withstand.
 - Shear Modulus: The slope of the linear portion of the shear stress-shear strain curve.

4.3 Screw Pull-out Strength (ASTM F543)

This test method is designed to measure the axial pull-out strength of medical bone screws from a standardized material, in this case, the ASTM F1839 polyurethane foam.[15][16][17][18][19]

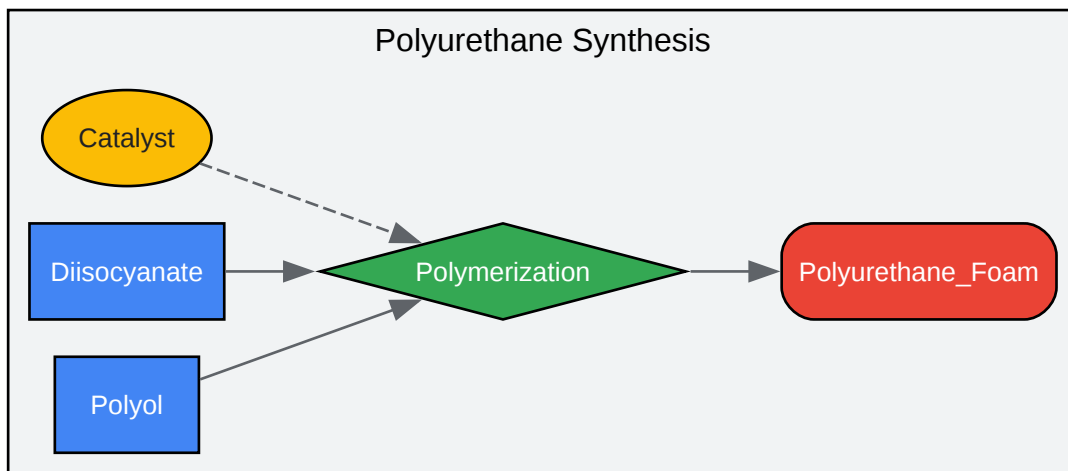
- Specimen Preparation: A block of ASTM F1839 polyurethane foam of a specified grade is used as the test substrate.
- Test Procedure:
 - The bone screw is inserted into the foam block to a predetermined depth.
 - The foam block is secured in a fixture, and the head of the screw is gripped by the test machine.
 - A tensile load is applied along the axis of the screw at a constant rate of 5 mm/min until the screw is pulled out of the foam.
 - The maximum load achieved during the pull-out is recorded.
- Data Analysis:
 - Axial Pull-out Strength: The maximum force required to pull the screw from the test material.

Biocompatibility

While ASTM F1839 polyurethane foam is not intended for implantation, its potential for cytotoxicity is a relevant consideration for researchers, especially in applications where cell or tissue cultures might be used in conjunction with the material. Studies on medical-grade polyurethanes have shown that their biocompatibility can be influenced by factors such as the isocyanate index used in their synthesis.[20][21] In vitro cytotoxicity tests, such as those described in ISO 10993-5, are typically used to assess the biological response to a material.[21]

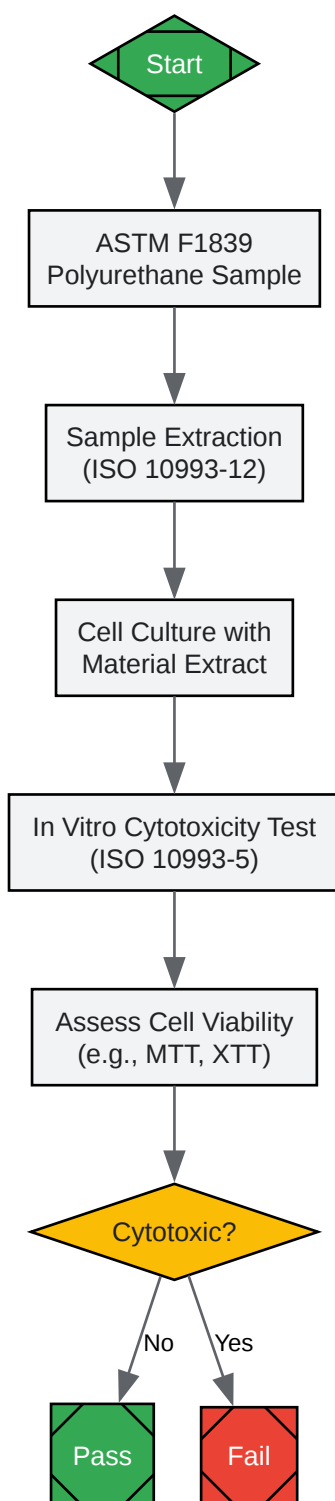
Visualizations

The following diagrams illustrate key concepts related to the material characteristics and testing of ASTM F1839 polyurethane.



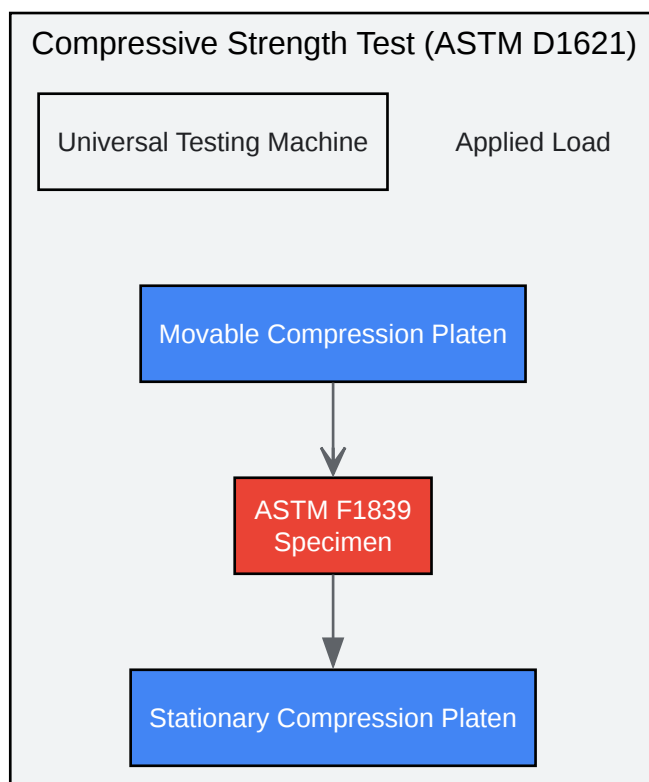
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Simplified reaction scheme for polyurethane foam synthesis.



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Workflow for in-vitro cytotoxicity testing of a material.



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Conceptual diagram of a compressive strength test setup.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Material Characteristics of ASTM F1839 Polyurethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567329#material-characteristics-of-astm-f1839-polyurethane]

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